N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(12-5-4-6-16-9-12)18-15-17-10-13(21-15)11-19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSRTNSPQLWGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step often includes the coupling of the thiazole derivative with a pyridine carboxamide under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2). The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Inhibition of Histone Demethylases
The compound has been identified as a potent inhibitor of Jumonji C domain-containing histone demethylases (KDMs), which are crucial in regulating gene expression through histone modification. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole and piperidine moieties enhance binding affinity and selectivity towards specific KDM subfamilies, suggesting a potential role in epigenetic therapy for cancers .
Interaction with Target Proteins
This compound interacts with the active site of KDMs by chelating Fe(II), essential for their enzymatic activity. This interaction prevents substrate access and inhibits demethylation processes critical for tumor progression .
Modulation of TRPV3 Channels
Additionally, this compound has been explored as a modulator of TRPV3 channels, which are implicated in pain sensation and inflammatory responses. By modulating TRPV3 activity, it may offer therapeutic benefits for conditions related to chronic pain and inflammation .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including the formation of thiazole rings and subsequent coupling with piperidine derivatives. Various synthetic routes have been reported, optimizing yield and purity for biological testing .
Development of Derivatives
Research continues into the development of derivatives with enhanced potency and selectivity. For instance, modifications to the pyridine or thiazole components can lead to improved pharmacokinetic properties and reduced toxicity profiles .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-3-carboxamide.
Thiazole derivatives: Compounds such as thiazole-4-carboxamide.
Pyridine derivatives: Compounds like pyridine-2-carboxamide.
Uniqueness
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties.
Biological Activity
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, identified by its CAS number 941252-33-1, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular formula of this compound is with a molecular weight of 302.4 g/mol. The compound's structure includes a piperidine ring connected to a thiazole and pyridine moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to selectively inhibit specific enzymes, such as N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins involved in various cellular processes. Inhibition of NMT in Plasmodium vivax demonstrated significant activity against malaria without affecting human isoforms of the enzyme, highlighting its potential as an antimalarial agent .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antibacterial properties. For instance, derivatives containing thiazole and piperidine rings have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Antimalarial Activity
A study focusing on the antimalarial potential of this compound revealed:
| Compound | Target Enzyme | Docking Score (kcal/mol) | MMGBSA ΔG (kcal/mol) | Selectivity |
|---|---|---|---|---|
| This compound | PvNMT | -12.66 | -99.37 | High (selective for PvNMT over HsNMT) |
This table summarizes the compound's interaction with the target enzyme and its selectivity profile.
Antibacterial Activity
In vitro tests have indicated that derivatives similar to this compound possess notable antibacterial effects:
| Compound Class | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Thiazole-Piperidine Derivatives | 3.12 - 12.5 | S. aureus, E. coli |
These findings suggest that modifications to the piperidine and thiazole components can enhance antibacterial efficacy.
Case Studies and Research Findings
Research has highlighted the potential applications of this compound in various therapeutic contexts:
- Antimalarial Research : In a study focused on antimalarial compounds, several derivatives were synthesized and tested for their ability to inhibit PvNMT effectively, showing promising results without cytotoxicity .
- Antibacterial Studies : Another investigation into pyrrole-benzamide derivatives demonstrated that compounds with similar structural motifs exhibited significant antimicrobial activity against resistant bacterial strains, indicating a broader application for derivatives like this compound in treating infections .
Q & A
What are the optimal synthetic routes and critical parameters for synthesizing N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically including:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives or Hantzsch thiazole synthesis .
- Step 2: Functionalization of the thiazole ring with a piperidine-methyl group using reductive amination or alkylation under controlled temperature (40–60°C) and inert atmosphere .
- Step 3: Coupling the pyridine-3-carboxamide moiety via amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
Key Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amidation .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
- Monitoring: Thin-layer chromatography (TLC) and -NMR track intermediates .
How can researchers confirm the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- - and -NMR: Verify proton environments (e.g., piperidine CH at δ 2.5–3.0 ppm, thiazole C-H at δ 7.2–7.5 ppm) and carbon backbone .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., expected [M+H] for CHNOS: 303.1234) .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm) and thiazole C-S absorption (~680 cm) .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns .
What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?
Answer:
- Antimicrobial Activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .
- Cytotoxicity: Compare IC values against normal cell lines (e.g., HEK-293) to assess selectivity .
How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core Modifications: Synthesize analogs with substituted pyridine (e.g., 4-fluoro) or piperidine (e.g., N-methyl) groups to assess steric/electronic effects .
- Bioisosteric Replacement: Replace the thiazole ring with oxadiazole or imidazole to evaluate heterocycle influence on activity .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (amide C=O) and hydrophobic regions (piperidine) .
- Data Analysis: Correlate logP, polar surface area, and IC values using multivariate regression .
What strategies are effective in resolving contradictory bioactivity data across studies?
Answer:
- Source Validation: Cross-check purity (>95% by HPLC) and stereochemistry (e.g., chiral HPLC for piperidine derivatives) .
- Assay Standardization: Use identical cell lines (ATCC-verified), incubation times (e.g., 48 hours), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confounders: Test for metabolic instability (e.g., liver microsome assays) or aggregation-prone behavior (dynamic light scattering) .
- Meta-Analysis: Pool data from ≥3 independent studies and apply statistical rigor (e.g., ANOVA with post-hoc tests) .
How can computational modeling enhance the understanding of this compound’s mechanism?
Answer:
- Molecular Docking: Simulate binding to targets (e.g., kinases) using AutoDock Vina; prioritize poses with lowest ΔG (e.g., < -8 kcal/mol) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess protein-ligand stability (RMSD < 2 Å) .
- QSAR Models: Develop 3D-QSAR using CoMFA/CoMSIA to predict activity of untested analogs (cross-validated > 0.6) .
- ADMET Prediction: Use SwissADME to optimize logP (1–3), TPSA (<140 Ų), and PAINS filters .
What advanced techniques are recommended for studying pharmacokinetic properties?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Permeability: Caco-2 cell monolayer assay; target P > 1 × 10 cm/s for oral bioavailability .
- Metabolic Stability: Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding: Equilibrium dialysis (≥90% bound suggests limited free fraction) .
How can researchers address challenges in scaling up synthesis for in vivo studies?
Answer:
- Process Optimization: Replace hazardous solvents (e.g., DMF with EtOH/HO mixtures) and reduce column chromatography via telescoped reactions .
- Yield Improvement: Optimize stoichiometry (e.g., 1.2 eq. of pyridine-3-carboxylic acid for amidation) and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
